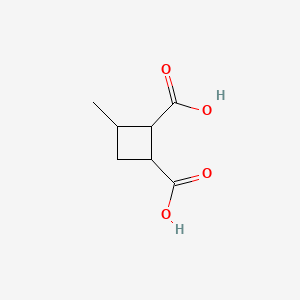

3-Methylcyclobutane-1,2-dicarboxylic acid

Description

Significance of Cyclobutane (B1203170) Ring Systems in Organic Synthesis and Structural Chemistry

The cyclobutane moiety, a four-membered carbocyclic ring, is a recurring structural motif in numerous natural products and biologically active molecules. The inherent ring strain of approximately 26 kcal/mol in the cyclobutane ring imparts it with distinct chemical reactivity compared to its acyclic or larger ring counterparts. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees to approximately 90 degrees. chemistrysteps.com This stored energy can be harnessed as a driving force for various chemical transformations, making cyclobutane derivatives versatile intermediates in organic synthesis.

The rigid and puckered conformation of the cyclobutane ring also provides a unique three-dimensional scaffold for the precise spatial arrangement of functional groups. This has significant implications in medicinal chemistry and materials science, where the specific orientation of substituents can dictate biological activity or material properties.

Overview of 3-Methylcyclobutane-1,2-dicarboxylic Acid within the Family of Alicyclic Dicarboxylic Acids

Alicyclic dicarboxylic acids are organic compounds containing a saturated or unsaturated cyclic hydrocarbon ring and two carboxylic acid functional groups. These compounds are of great interest due to their potential applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals.

This compound is a specific member of this family, characterized by a cyclobutane ring substituted with a methyl group at the 3-position and two carboxylic acid groups at the 1- and 2-positions. The presence of these functional groups, combined with the stereochemical possibilities of the cyclobutane ring, gives rise to a number of stereoisomers with potentially different chemical and physical properties.

Historical Context of Cyclobutane-Based Compound Investigations

The investigation of cyclobutane-based compounds has a rich and challenging history. Early attempts to synthesize cyclobutane derivatives were often met with difficulties and, in some cases, misidentification of products. For instance, the synthesis of 1,3-cyclobutanedicarboxylic acid was a subject of study by numerous prominent organic chemists from 1881 onwards. okstate.edu However, it was not until the mid-20th century that unambiguous synthetic routes were established, with many of the earlier reported syntheses being proven erroneous. okstate.edu These historical challenges underscore the complexities of working with strained ring systems and highlight the advancements in synthetic and analytical techniques that have enabled the more recent exploration of compounds like this compound.

Properties

CAS No. |

73805-88-6 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

3-methylcyclobutane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C7H10O4/c1-3-2-4(6(8)9)5(3)7(10)11/h3-5H,2H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

WCWSAVMUIXLDCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies for 3 Methylcyclobutane 1,2 Dicarboxylic Acid and Its Key Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Methylcyclobutane-1,2-dicarboxylic acid reveals several potential strategic disconnections. The most apparent disconnections are of the carbon-carbon bonds forming the cyclobutane (B1203170) ring and the carbon-carboxyl bonds.

[2+2] Cycloaddition: The most direct retrosynthetic disconnection of the cyclobutane ring leads to two alkene precursors. For this compound, this would involve a [2+2] cycloaddition between a crotonic acid derivative (or its synthetic equivalent) and a maleic acid derivative (or its synthetic equivalent). This approach has the potential to form the C1-C2 and C3-C4 bonds of the cyclobutane ring in a single step.

Intramolecular Ring Closure: An alternative strategy involves the formation of one of the cyclobutane ring bonds through an intramolecular cyclization. This would typically start from a suitably substituted butane (B89635) derivative, where a bond is formed between C1 and C4. For the target molecule, this would require a precursor such as a 2-methyl-1,4-dihalo-butane-1,2-dicarboxylic acid derivative, which could undergo a reductive cyclization.

Derivatization of a Pre-formed Cyclobutane Core: A third approach starts with a simpler, pre-existing cyclobutane scaffold, which is then elaborated to introduce the required methyl and dicarboxylic acid functionalities. For instance, a precursor like 3-methylcyclobutanone or 3-methylcyclobutene (B14740577) could be functionalized to introduce the two carboxylic acid groups at the 1 and 2 positions.

Approaches to the Formation of the Methyl-Substituted Cyclobutane Core

The construction of the 3-methyl-substituted cyclobutane core is a critical step in the synthesis of the target molecule. Several methodologies can be employed to achieve this, each with its own merits and limitations.

[2+2] cycloaddition reactions are a powerful tool for the construction of cyclobutane rings. Photochemical [2+2] cycloadditions, in particular, are widely used for the synthesis of cyclobutane-containing dicarboxylic acids from derivatives of cinnamic acid. und.edu While a direct photochemical [2+2] cycloaddition of a crotonic acid derivative with a maleic acid derivative to yield this compound is not explicitly reported, the principles of such reactions are well-established.

A plausible approach would involve the photosensitized cycloaddition of an ester of crotonic acid with maleic anhydride (B1165640). This reaction would be expected to yield a mixture of stereoisomers of the corresponding 3-methylcyclobutane-1,2-dicarboxylic anhydride derivative. The regiochemistry of the cycloaddition would be a critical factor to control. Subsequent hydrolysis of the anhydride and ester groups would then yield the desired dicarboxylic acid.

A related synthetic strategy has been reported for the synthesis of methyl 3-methylcyclobutene-1-carboxylate, which could serve as a precursor to the target molecule. acs.org This synthesis involves the [2+2] cycloaddition of N-(1-propenyl)piperidine with methyl acrylate. acs.org The resulting 1-methoxycarbonyl-3-methyl-2-(N-piperidinyl)cyclobutane can then be further functionalized. acs.org

Table 1: Examples of [2+2] Cycloaddition Reactions for the Formation of Substituted Cyclobutane Cores

| Reactant 1 | Reactant 2 | Product | Reference |

| N-(1-propenyl)piperidine | Methyl acrylate | 1-Methoxycarbonyl-3-methyl-2-(N-piperidinyl)cyclobutane | acs.org |

| trans-Cinnamic acid | trans-Cinnamic acid (in solid state) | β-Truxinic acid (a diphenylcyclobutane-1,2-dicarboxylic acid) | rsc.org |

This table presents examples of [2+2] cycloaddition reactions that form substituted cyclobutane rings, illustrating the potential of this methodology for the synthesis of the target compound.

Intramolecular cyclization provides an alternative route to the cyclobutane core. These strategies typically involve the formation of a single C-C bond to close the four-membered ring from an acyclic precursor. A classic example is the Wurtz-type coupling of 1,4-dihalides. For the synthesis of this compound, a hypothetical precursor would be a suitably substituted 2-methyl-1,4-dihalobutane derivative with carboxylate functionalities at the 1 and 2 positions.

Another intramolecular approach could involve a radical cyclization. acs.org For instance, a precursor with a radical precursor at one end of a butane chain and an acceptor at the other could be designed to undergo a 4-exo-trig cyclization to form the cyclobutane ring. The strategic placement of the methyl group and the precursors to the carboxylic acid groups would be crucial for the success of such a strategy. While there are many strategies for peptide cyclization, their application to small molecule synthesis like this is less common. nih.gov

This approach begins with a more readily available cyclobutane derivative, which is then functionalized to introduce the desired substituents. For example, 3-oxocyclobutane-1-carboxylic acid is a commercially available starting material. google.com This compound could potentially be converted to 3-methylcyclobutane-1-carboxylic acid via a Wittig reaction to introduce the methylidene group, followed by hydrogenation. However, introducing a second carboxylic acid group at the adjacent C-2 position would require a regioselective carboxylation, which can be challenging.

Alternatively, starting from a precursor like methyl 3-methylcyclobutene-1-carboxylate, one could envision a sequence of reactions to introduce the second carboxyl group. acs.org For instance, epoxidation of the double bond followed by ring-opening and oxidation could potentially lead to the desired 1,2-dicarboxylic acid derivative.

Carboxylation and Dicarboxylic Acid Formation Techniques

Once the 3-methylcyclobutane core is established, the introduction of the two carboxylic acid groups at the 1 and 2 positions is the next critical step. If the cyclobutane ring is formed with precursor functionalities, such as esters or nitriles, the final step is their hydrolysis to the corresponding carboxylic acids. For example, the hydrolysis of cyclobutane-1,2-dicyanide to cyclobutane-1,2-dicarboxylic acid has been reported. google.com

In cases where the carboxylic acid groups need to be introduced onto a pre-formed 3-methylcyclobutane skeleton, several carboxylation methods could be considered, although their application to this specific system is not documented. One potential precursor is 3-methylcyclobutene. The direct dicarboxylation of this alkene is a challenging transformation. A more plausible route would involve the oxidation of the double bond to a diol, which could then be further oxidized to the dicarboxylic acid.

Another approach could start from a cyclobutene (B1205218) ester, such as methyl 3-methylcyclobutene-1-carboxylate. acs.org The introduction of a second carboxyl group could potentially be achieved through a sequence involving stereoselective dihydroxylation of the double bond, followed by oxidation of the resulting diol.

Stereoselective Synthesis of this compound

The control of stereochemistry is a crucial aspect of the synthesis of this compound, which has multiple stereocenters. Stereoselective synthesis can be approached through various strategies.

Diastereoselective [2+2] Cycloadditions: The stereochemical outcome of [2+2] cycloaddition reactions can often be influenced by the geometry of the starting alkenes and the reaction conditions. The use of chiral auxiliaries or catalysts can also induce enantioselectivity. For example, stereocontrolled syntheses of various cyclobutane derivatives have been achieved through such methods. mdpi.com

Stereoselective Intramolecular Cyclizations: The stereochemistry of intramolecular ring-closure reactions can be controlled by the stereocenters present in the acyclic precursor. A substrate-controlled cyclization can lead to the formation of a specific diastereomer of the cyclobutane product.

Derivatization with Stereocontrol: When starting from a chiral, non-racemic cyclobutane precursor, subsequent functionalization reactions can be carried out in a stereoselective manner. For instance, the diastereoselective functionalization of substituted cyclobutanones has been reported. mdpi.com

A potential stereoselective route to a precursor for the target molecule could involve the stereoselective synthesis of cyclobutyl dehydro amino acids, followed by further transformations. doi.org While not directly leading to the target dicarboxylic acid, this illustrates the potential for achieving high levels of stereocontrol in the synthesis of complex cyclobutane derivatives.

Comparative Analysis of Synthetic Efficiencies and Scalability

A thorough review of scientific literature reveals a notable scarcity of detailed synthetic procedures specifically for this compound. However, by examining the synthesis of closely related structural analogs, such as other substituted cyclobutane-1,2-dicarboxylic acids, a comparative analysis of potential synthetic methodologies can be constructed. The primary route for constructing the cyclobutane core is the [2+2] cycloaddition reaction, with other methods providing alternative, albeit often more complex, pathways. This analysis will focus on the prospective efficiencies and scalability of these methods as they might apply to the synthesis of this compound and its precursors.

The efficiency and scalability of a synthetic route are critical for its practical application, whether in a laboratory or industrial setting. Key metrics for this comparison include chemical yield, reaction conditions (temperature, pressure, catalysts), number of synthetic steps, atom economy, and the feasibility of large-scale production.

[2+2] Cycloaddition Reactions

The most direct and widely employed method for synthesizing cyclobutane rings is the [2+2] cycloaddition of two alkene components. This can be induced either thermally or photochemically. For the synthesis of a this compound precursor, this would likely involve the reaction of an acrylic acid derivative with a butene derivative (e.g., crotonic acid with an appropriate alkene or vice versa).

Photochemical [2+2] Cycloaddition:

Photochemical cycloadditions are a powerful tool for accessing cyclobutane structures that may be difficult to obtain through thermal methods. A notable and scalable example is the synthesis of cis-cyclobutane-1,2-dicarboxylic acid derivatives from trans-cinnamic acid. rsc.orgrsc.orgdntb.gov.uaresearchgate.net This process, involving the photodimerization of a metastable crystalline form of trans-cinnamic acid, has been shown to be scalable and provides a foundation for evaluating similar transformations. rsc.orgrsc.org

Efficiency: Yields can be high, though they are highly dependent on the substrate, solvent, and reaction setup. The use of photosensitizers can improve efficiency and allow for the use of longer wavelength light, which can be less damaging to the reactants and products. chemistryviews.org For instance, visible-light-mediated [2+2] cycloadditions can proceed with high efficiency, sometimes without a photocatalyst, by careful selection of solvents and light source. researchgate.net

Scalability: Scaling up photochemical reactions can be challenging due to the "photon problem"—ensuring uniform irradiation of a large reaction volume. However, the development of specialized photoreactors has made gram-scale and even larger reactions more feasible. chemistryviews.org The synthesis of β-truxinic acid (a diphenyl-substituted cyclobutane-1,2-dicarboxylic acid) via photodimerization is a prime example of a scalable [2+2] cycloaddition. rsc.orgrsc.org

Thermal [2+2] Cycloaddition:

Thermal cycloadditions are often limited to specific classes of alkenes, such as ketenes or those with highly electron-withdrawing or electron-donating groups, to overcome the high activation energy barrier. The reaction of a ketene (B1206846) (derived from a carboxylic acid precursor) with an alkene is a classic method for cyclobutane synthesis. harvard.edu

Scalability: Thermal reactions are generally more straightforward to scale up than photochemical ones, as heating large volumes uniformly is a well-established industrial practice. However, the need for high temperatures can increase energy costs and require specialized equipment for large-scale operations.

Alternative Synthetic Routes

While [2+2] cycloadditions are the most direct approach, other multi-step methods can be envisioned for the synthesis of substituted cyclobutanes. These often involve intramolecular cyclization reactions.

Intramolecular Cyclization (Dieckmann Condensation and related reactions):

A plausible, albeit longer, route could involve the synthesis of a substituted adipic acid or ester, followed by an intramolecular condensation to form a four-membered ring.

Comparative Summary

To provide a clearer comparison, the following table summarizes the potential efficiencies and scalability of these generalized methods as they might be applied to the synthesis of this compound.

| Methodology | Typical Yield | Scalability | Key Advantages | Key Disadvantages |

| Photochemical [2+2] Cycloaddition | Moderate to High | Challenging but feasible | High stereoselectivity; access to unique structures. | Requires specialized equipment; light penetration issues on a large scale. |

| Thermal [2+2] Cycloaddition | Moderate to High | Good | Industrially mature technology for heating. | High temperatures required; potential for side reactions; limited substrate scope. |

| Intramolecular Cyclization | Low to Moderate (overall) | Good | Uses standard organic chemistry techniques. | Multi-step process; lower overall yield and atom economy; potential for low cyclization efficiency. |

Stereochemical Aspects and Conformational Analysis of 3 Methylcyclobutane 1,2 Dicarboxylic Acid

Diastereoisomers and Enantiomers of 3-Methylcyclobutane-1,2-dicarboxylic Acid

The substitution pattern of this compound, with substituent groups on three of the four carbon atoms of the cyclobutane (B1203170) ring, leads to the existence of multiple stereoisomers. These can be broadly categorized into diastereomers (stereoisomers that are not mirror images of each other) and enantiomers (stereoisomers that are non-superimposable mirror images).

cis and trans Isomers

The presence of the additional methyl group at the 3-position further complicates this picture. For both the cis and trans arrangements of the dicarboxylic acids, the methyl group can be oriented in different ways relative to the other substituents, leading to a greater number of possible stereoisomers.

Chiral Centers and Enantiomeric Pairs

This compound possesses three chiral centers: the carbon atoms at positions 1, 2, and 3. A chiral center is a carbon atom that is attached to four different groups. lumenlearning.com The presence of these chiral centers is the underlying reason for the existence of enantiomers. For a molecule with n chiral centers, the maximum possible number of stereoisomers is 2n. In this case, with three chiral centers, there is a theoretical maximum of 23 = 8 stereoisomers.

These eight stereoisomers exist as four pairs of enantiomers. Each pair consists of a molecule and its non-superimposable mirror image. Within these pairs, the enantiomers will have identical physical properties such as melting point and boiling point, but they will rotate plane-polarized light in opposite directions. The different pairs of enantiomers are diastereomers of each other.

To illustrate the stereochemical diversity, the possible stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center. For example, one possible stereoisomer would be (1R, 2S, 3R)-3-methylcyclobutane-1,2-dicarboxylic acid, and its enantiomer would be (1S, 2R, 3S)-3-methylcyclobutane-1,2-dicarboxylic acid.

| Stereoisomer Configuration | Relationship |

|---|---|

| (1R, 2R, 3R) | Enantiomeric Pair 1 |

| (1S, 2S, 3S) | |

| (1R, 2R, 3S) | Enantiomeric Pair 2 |

| (1S, 2S, 3R) | |

| (1R, 2S, 3R) | Enantiomeric Pair 3 |

| (1S, 2R, 3S) | |

| (1R, 2S, 3S) | Enantiomeric Pair 4 |

| (1S, 2R, 3R) |

Conformational Dynamics of the Substituted Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. libretexts.orgmasterorganicchemistry.com The introduction of substituents further influences the ring's conformation, as the molecule seeks to adopt a geometry that minimizes steric interactions between these groups.

Puckering and Planarity Considerations

The puckered conformation of cyclobutane involves one of the carbon atoms being out of the plane of the other three. This puckering is not static, and the ring can undergo a rapid inversion process where the out-of-plane carbon flips to the opposite side. dalalinstitute.com The dihedral angle of puckering in unsubstituted cyclobutane has been estimated to be around 35 degrees. youtube.com

For substituted cyclobutanes like this compound, the planarity of the ring is influenced by the nature and position of the substituents. In some cases, such as with trans-1,3-cyclobutanedicarboxylic acid, the ring can adopt a planar conformation in the solid state. ic.ac.uk However, in solution, a puckered conformation is generally favored to reduce eclipsing interactions between substituents on adjacent carbons.

Influence of Substituents on Ring Conformation

The substituents on the cyclobutane ring—two carboxylic acid groups and a methyl group—will preferentially occupy positions that minimize steric hindrance. In the puckered conformation of cyclobutane, there are two types of substituent positions: axial and equatorial. Equatorial positions are generally more stable for larger substituents as they experience less steric interaction with other groups on the ring.

For this compound, the conformational equilibrium will be a complex interplay between the steric demands of the three substituent groups. The molecule will adopt a puckered conformation where the bulkiest groups can occupy pseudo-equatorial positions to the greatest extent possible. The relative stability of the different diastereomers will be influenced by their ability to achieve a low-energy conformation. For example, a trans isomer where both large carboxylic acid groups can be in pseudo-equatorial positions might be more stable than a cis isomer where one is forced into a more sterically hindered pseudo-axial position. The methyl group at the 3-position will also influence the puckering to minimize its own steric interactions.

| Factor | Description |

|---|---|

| Torsional Strain | Arises from eclipsing interactions between bonds on adjacent carbons; relieved by puckering. |

| Angle Strain | Deviation from ideal tetrahedral bond angles (109.5°); inherent in the four-membered ring. |

| Steric Strain | Repulsive interactions between bulky substituent groups. Minimized by placing substituents in pseudo-equatorial positions. |

Methodologies for Stereoisomer Separation and Resolution

Given the existence of multiple stereoisomers, the separation and isolation of individual diastereomers and enantiomers of this compound are critical for studying their unique properties. Various techniques can be employed for this purpose.

Diastereomers have different physical properties, such as solubility and melting points, which can be exploited for their separation. Fractional crystallization is a common method where a mixture of diastereomers is dissolved in a suitable solvent and allowed to crystallize. nih.gov The less soluble diastereomer will crystallize out of the solution first, allowing for its separation.

The separation of enantiomers, a process known as resolution, is more challenging as they have identical physical properties in an achiral environment. A common strategy is to convert the pair of enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. google.com For a carboxylic acid, a chiral amine can be used to form diastereomeric salts. These diastereomeric salts can then be separated by fractional crystallization. wikipedia.org After separation, the original enantiomers can be regenerated by removing the chiral auxiliary.

Another powerful technique for both the separation of diastereomers and the resolution of enantiomers is chiral chromatography. wikipedia.org In this method, a chiral stationary phase is used in a high-performance liquid chromatography (HPLC) system. The different stereoisomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. researchgate.net

Stereochemical Assignments through Advanced Spectroscopic Techniques

The definitive assignment of the various stereoisomers of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable in this process. sfu.caoup.com

The analysis of coupling constants (J-values) in high-resolution ¹H NMR spectra provides critical information about the dihedral angles between adjacent protons, which in turn helps to define the relative stereochemistry of the substituents on the cyclobutane ring. For instance, the magnitude of the coupling constant between the protons at C1 and C2 would differ significantly between a cis and a trans arrangement of the carboxylic acid groups.

Two-dimensional NMR techniques are particularly powerful for complex structures. A COSY spectrum reveals which protons are coupled to each other, helping to trace the connectivity within the spin systems of the molecule. This is crucial for assigning the signals arising from the cyclobutane ring protons and the methyl group.

The most definitive information regarding the spatial proximity of atoms is derived from NOESY experiments. NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å. sfu.ca For the stereoisomers of this compound, NOESY is instrumental in determining the relative orientation of the methyl group and the two carboxylic acid groups. For example, a cross-peak between the methyl protons and a proton on one of the carboxylic acid-bearing carbons would indicate that these groups are on the same face of the cyclobutane ring.

To illustrate the power of these techniques, consider the hypothetical ¹H NMR data for two possible stereoisomers of this compound. The chemical shifts and coupling constants would provide initial clues, while the NOESY correlations would offer definitive proof of the stereochemical arrangement.

Hypothetical ¹H NMR Data for Stereoisomer A

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 | 3.10 | d | J = 8.0 |

| H2 | 2.95 | d | J = 8.0 |

| H3 | 2.50 | m | |

| H4a | 2.20 | m | |

| H4b | 1.90 | m | |

| CH₃ | 1.15 | d | J = 7.0 |

Hypothetical NOESY Correlations for Stereoisomer A

| Interacting Protons | Correlation |

| CH₃ ↔ H2 | Strong |

| CH₃ ↔ H4a | Medium |

| H1 ↔ H4b | Medium |

In this hypothetical example for Stereoisomer A, a strong NOE correlation between the methyl protons and the proton at C2 would strongly suggest a cis relationship between the methyl group and the carboxylic acid group at C2. The coupling constant of 8.0 Hz between H1 and H2 would be indicative of a specific dihedral angle, which, when correlated with computational models, could further define the conformation of the cyclobutane ring.

By systematically applying these advanced spectroscopic techniques and integrating the data, chemists can piece together the complex three-dimensional puzzle of molecules like this compound, providing a clear and unambiguous assignment of each of its stereoisomers. This detailed structural information is paramount for understanding its reactivity, biological activity, and potential applications.

Chemical Reactivity and Transformation Pathways of 3 Methylcyclobutane 1,2 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups on the cyclobutane (B1203170) ring are the primary sites for a variety of chemical modifications, including esterification, amidation, and anhydride (B1165640) formation. These reactions are fundamental to synthesizing derivatives with tailored properties for various applications.

Esterification Reactions

The conversion of the carboxylic acid groups to esters is a common and versatile transformation. Esterification is typically achieved by reacting 3-methylcyclobutane-1,2-dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires heating to proceed at a reasonable rate. chemguide.co.uk To favor the formation of the ester, reaction conditions can be manipulated, for instance, by removing the water formed during the reaction.

One specific example involves the synthesis of dimethyl 3-methylenecyclobutane-1,2-dicarboxylate from its corresponding anhydride. In this procedure, the anhydride is treated with methanol (B129727) and a catalytic amount of p-toluenesulfonic acid. orgsyn.org While this starts from the anhydride, it demonstrates a common method for introducing ester functionalities to this cyclobutane system. The general principle of acid-catalyzed esterification is broadly applicable to the diacid itself.

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Catalyst | Product |

| This compound | Ethanol (B145695) | H₂SO₄ | Diethyl 3-methylcyclobutane-1,2-dicarboxylate |

| This compound | Methanol | HCl | Dimethyl 3-methylcyclobutane-1,2-dicarboxylate |

Amidation and Imide Formation

The carboxylic acid groups of this compound can react with amines to form amides. This transformation is a cornerstone of organic synthesis, as the amide bond is a fundamental linkage in many biologically active molecules and polymers. nih.govreddit.com The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated, or the reaction is carried out using coupling agents.

A related and important reaction is the formation of cyclic imides. When this compound (or its anhydride) is treated with a primary amine, an intermediate amic acid is formed, which can then undergo cyclization to form an imide. prepchem.com For example, 1-methyl-cyclobutane-1,2-dicarboxylic acid anhydride reacts with 3,5-dichloroaniline (B42879) in toluene (B28343) to first form the amide acid, which is then cyclized using acetic anhydride to yield 1-methyl-cyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide. prepchem.com This two-step process is a common strategy for synthesizing cyclic imides from dicarboxylic acids and their derivatives. prepchem.comresearchgate.net

Table 2: Amidation and Imide Formation Reactions

| Reactant | Reagent | Product |

| 1-Methyl-cyclobutane-1,2-dicarboxylic acid anhydride | 3,5-Dichloroaniline | 1-Methyl-cyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide prepchem.com |

| Benzene-1,2-dicarboxylic acid | Aniline | N-Phenylphthalimide researchgate.net |

Anhydride Formation and Reactivity

This compound can be converted into its corresponding cyclic anhydride, particularly the cis-isomer, through dehydration, often by heating or using a dehydrating agent. libretexts.org The formation of a cyclic anhydride is a characteristic reaction for 1,2-dicarboxylic acids. The resulting 3-methylcyclobutane-1,2-dicarboxylic anhydride is a reactive intermediate that can be readily converted into other derivatives. orgsyn.org

The anhydride itself is susceptible to nucleophilic attack. For instance, it can be hydrolyzed back to the dicarboxylic acid with water. libretexts.org More synthetically useful is its reaction with alcohols to form mono-esters or with amines to form amic acids, which can then be cyclized to imides as previously discussed. orgsyn.orgprepchem.com The anhydride of a related compound, 3-methylenecyclobutane-1,2-dicarboxylic acid, is noted as an intermediate to a variety of cyclobutenes, highlighting the synthetic utility of these anhydrides. orgsyn.org

Transformations of the Cyclobutane Ring System

The four-membered ring of this compound is strained, making it susceptible to reactions that can lead to ring-opening, expansion, or contraction. These transformations are often driven by the release of ring strain. stackexchange.com

Ring-Opening Reactions

The cyclobutane ring, while more stable than cyclopropane (B1198618), possesses significant angle and torsional strain. stackexchange.com This strain can be released through ring-opening reactions, although these often require energetic conditions or specific reagents. For instance, certain cyclobutane derivatives can undergo ring-opening through retro-benzilic acid rearrangement, which involves the conversion of a hydroxycyclobutanecarboxylate into a cyclopentadione. researchgate.net While not directly documented for this compound itself, such pathways illustrate the potential for the cleavage of the cyclobutane C-C bonds under specific chemical environments.

Ring-Expansion and Ring-Contraction Studies

Ring expansions of cyclobutanes are thermodynamically favorable as they lead to the formation of less strained five- or six-membered rings. stackexchange.comchemistrysteps.com These rearrangements often proceed through carbocationic intermediates. For example, the Demyanov ring expansion involves the diazotization of aminocyclobutanes, leading to a carbocation that can rearrange to form cyclopentyl derivatives. wikipedia.org If a carbocation were to be generated on a carbon atom of the this compound ring system, a similar expansion to a cyclopentane (B165970) derivative would be a plausible transformation. chemistrysteps.com

Conversely, ring-contraction reactions are also known, though they are generally less common for cyclobutanes unless specific structural features are present that favor such a rearrangement. wikipedia.orgnih.gov Studies on related systems, such as spiro-cyclopropanecarboxylated sugars, have shown that electrophilic ring-opening can lead to either ring-contraction or ring-expansion depending on the substrate and reaction conditions. nih.gov While specific studies on the ring-expansion and contraction of this compound are not extensively detailed in the provided context, the general principles of carbocation-mediated rearrangements and the inherent strain of the cyclobutane ring suggest that such transformations are chemically feasible. chemistrysteps.comwikipedia.org

Reactions at the Methyl Substituent and other Cyclobutane Carbons

The reactivity of the saturated carbon framework of this compound, including the methyl group and the other sp³ hybridized carbons of the cyclobutane ring, is generally low compared to the carboxylic acid groups. However, specific transformations can be induced to modify this part of the molecule.

One significant reaction pathway involves the formation of unsaturated derivatives. For instance, the corresponding anhydride, 3-methylenecyclobutane-1,2-dicarboxylic anhydride, serves as a precursor to introduce unsaturation. This anhydride can be converted to 3-methyl-2-cyclobutene-1,2-dicarboxylic acid, demonstrating a reaction that alters the cyclobutane ring structure itself. orgsyn.org This transformation highlights the potential for the cyclobutane carbons to participate in elimination or rearrangement reactions, often facilitated by the presence of the carboxylic functional groups or their derivatives.

While direct, specific literature on the free-radical substitution of this compound is limited, the principles of alkane chemistry suggest that the C-H bonds of the methyl group and the cyclobutane ring are susceptible to radical reactions, such as halogenation. Under UV light or with chemical initiators, these positions could potentially be functionalized, although such reactions might compete with reactions at the carboxylic acid groups and could lead to a mixture of products due to the presence of multiple, distinct C-H bonds. The strained nature of the cyclobutane ring can also influence the regioselectivity and stereoselectivity of such reactions. wikipedia.org

Mechanisms of Key Reactions

The transformation of this compound often proceeds via its more reactive derivatives, such as anhydrides, esters, or acid chlorides. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes.

Nucleophilic Attack on Derivatives

Derivatives of this compound readily undergo nucleophilic acyl substitution. This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com The general mechanism proceeds through a key tetrahedral intermediate. uobasrah.edu.iq

General Mechanism:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the derivative, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. uobasrah.edu.iq

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. uobasrah.edu.iq The reactivity of the derivative is correlated with the stability of the leaving group; better leaving groups lead to more reactive derivatives (e.g., acid chlorides > anhydrides > esters).

A practical example is the synthesis of an imide from the corresponding anhydride. 1-Methyl-cyclobutane-1,2-dicarboxylic acid anhydride can be dissolved in a solvent like toluene, followed by the addition of an amine, such as 3,5-dichloroaniline. prepchem.com The amine's nitrogen atom acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the ring-opening of the anhydride and the formation of an intermediate amide acid. Subsequent dehydration, often accomplished by stirring in acetic anhydride, results in the formation of the cyclic imide. prepchem.com

| Derivative | Nucleophile | Product | General Reaction Conditions |

|---|---|---|---|

| Anhydride | Amine (R-NH₂) | Imide/Amide-acid | Stirring in an appropriate solvent, often followed by a dehydration step. prepchem.com |

| Anhydride | Alcohol (R-OH) | Ester-acid | Reaction in the presence of the alcohol, sometimes with an acid catalyst. orgsyn.org |

| Diester | Hydroxide (OH⁻) | Dicarboxylate (Saponification) | Refluxing with a strong base like NaOH or KOH. masterorganicchemistry.com |

| Di-acid Chloride | Water (H₂O) | Dicarboxylic Acid | Vigorous reaction with water. |

Decarboxylation Pathways and Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The direct decarboxylation of simple carboxylic acids typically requires high temperatures. For dicarboxylic acids like this compound, the reaction pathway can be influenced by the relative positions of the two acid groups.

One plausible thermal pathway involves an initial dehydration to form the cyclic anhydride. At significantly higher temperatures, this anhydride could potentially undergo further decomposition. The stability of the cyclobutane ring, however, makes this a high-energy process. wikipedia.org

Decarboxylation is significantly facilitated in molecules that have a carbonyl group beta to the carboxylic acid (β-keto acids) or in specific synthetic procedures designed to promote the loss of CO₂. While this compound itself does not possess this feature, its derivatives can be subjected to specific decarboxylation protocols.

Potential Decarboxylation Pathways:

Krapcho Decarboxylation: This method is effective for esters that have an electron-withdrawing group in the β-position. If a derivative of this compound were synthesized with such a feature, this reaction could be employed. It typically involves heating the ester with a salt (like LiCl) in a polar aprotic solvent (like DMSO). organic-chemistry.org

Radical Decarboxylation (Barton Decarboxylation): This method converts a carboxylic acid into a thiohydroxamate ester, which then undergoes a radical chain reaction to replace the carboxyl group with a hydrogen atom or another functional group. wikipedia.org This represents a potential, albeit indirect, method for the mono-decarboxylation of this compound.

Oxidative Decarboxylation: Reactions like the Hunsdiecker-Kochi reaction involve the treatment of the carboxylic acid with lead tetraacetate and a halide salt to produce an alkyl halide with one less carbon. This is another potential synthetic route for transforming the carboxyl groups. wikipedia.org

These pathways are general methods in organic chemistry and their applicability to this compound would depend on the specific stereochemistry and reactivity of the substrate and its derivatives. nih.govnih.gov

| Method | Required Derivative | Key Reagents | Product Type |

|---|---|---|---|

| Thermal Decarboxylation | Dicarboxylic Acid/Anhydride | High Heat | Monocarboxylic acid or ring fragmentation products |

| Krapcho Decarboxylation | Ester with β-electron-withdrawing group | Halide Salt (e.g., LiCl), DMSO, Heat organic-chemistry.org | Decarboxylated Ester |

| Barton Decarboxylation | Thiohydroxamate Ester | Radical Initiator, H-donor wikipedia.org | Hydrodecarboxylation (R-COOH → R-H) |

| Hunsdiecker-Kochi Reaction | Carboxylic Acid | Pb(OAc)₄, Halide Salt wikipedia.org | Halodecarboxylation (R-COOH → R-X) |

Derivatives and Analogues of 3 Methylcyclobutane 1,2 Dicarboxylic Acid in Research

Esters and Diesters of 3-Methylcyclobutane-1,2-dicarboxylic Acid

The conversion of the carboxylic acid groups of this compound into esters and diesters is a fundamental transformation that enhances their utility in polymer science and materials chemistry. Esterification modifies the polarity, solubility, and reactivity of the parent diacid, making these derivatives suitable as monomers or plasticizers.

Research into cyclobutane-containing dicarboxylic acids (CBDAs) has demonstrated their potential as bio-based alternatives to petroleum-derived diacids. und.edu The synthesis of mono- and di-esters from these building blocks is a key area of investigation. For example, esters derived from cyclobutane (B1203170) dicarboxylic acids are being explored as potentially non-toxic replacements for phthalate (B1215562) esters, which are widely used as plasticizers but have raised environmental and health concerns. und.edu

A common method for synthesizing these esters is Fischer esterification. In one study, a novel cyclobutane-containing diacid, referred to as CBDA-3, was successfully converted to its corresponding diester (CBDE-3) via Fischer esterification. nih.gov The reaction involved refluxing the diacid in ethanol (B145695) with a catalytic amount of sulfuric acid, resulting in a 91% yield of the pale yellow liquid diester. nih.gov This transformation is significant because the resulting liquid ester can be more easily utilized in solvent-free polymerization processes, offering a greener manufacturing advantage. nih.gov

The properties of these diesters are of significant interest. For instance, dimethyl trans-1,2-cyclobutanedicarboxylate is a known derivative with established physical properties. chemicalbook.com The study of such simple diesters provides fundamental data for the design of more complex polymeric materials. Cyclobutane-containing polymers, such as poly-α-truxillates, are synthesized by the condensation of a cyclobutane diacid with various diols. nih.gov These polyesters exhibit stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET), highlighting the potential of cyclobutane diesters in creating robust and potentially sustainable polymers. nih.gov

Table 1: Examples of Cyclobutane Dicarboxylic Acid Esters in Research

| Compound Name | Parent Diacid | Synthetic Method | Research Application | Reference(s) |

|---|---|---|---|---|

| CBDE-3 | CBDA-3 | Fischer Esterification | Monomer for solvent-free polymerization | nih.gov |

| Dimethyl trans-1,2-cyclobutanedicarboxylate | trans-Cyclobutane-1,2-dicarboxylic acid | Not specified | Chemical intermediate | guidechem.com, chemicalbook.com |

| Poly-α-truxillates | α-Truxillic acid | Condensation with diols | Semi-crystalline materials, PET alternatives | nih.gov |

Anhydrides, Imides, and Amides of this compound

The dicarboxylic acid functionality serves as a versatile handle for synthesizing a range of derivatives, including anhydrides, imides, and amides. These compounds are pivotal in medicinal chemistry, polymer science, and organic synthesis.

Anhydrides

Cyclic anhydrides derived from dicarboxylic acids are highly reactive intermediates used in the synthesis of polymers and fine chemicals. und.edu Research has focused on cyclobutane-containing carboxylic anhydrides (CBANs), some of which can be synthesized from biomass-derived chemicals like furfural. researchgate.net These anhydrides exhibit a unique balance between stability and reactivity, which is attributed to the ring strain from the fusion of the cyclobutane ring to the anhydride (B1165640) ring. researchgate.net An example from the literature includes 1-methyl-cyclobutane-1,2-dicarboxylic acid anhydride, which serves as a precursor for the synthesis of corresponding imides. prepchem.com The reactivity of dicarboxylic acid anhydrides also allows them to be used as agents for dissociating protein structures in biochemical studies. nih.gov

Imides

Cyclic imides are a prominent structural motif in many biologically active molecules and pharmaceuticals. beilstein-journals.org The synthesis of imides often proceeds through the corresponding dicarboxylic acid or its anhydride. A direct synthesis of 1-methyl-cyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide has been reported, starting from the anhydride and 3,5-dichloroaniline (B42879). prepchem.com The reaction first forms an intermediate amidocarboxylic acid, which is then cyclized using acetic anhydride to yield the final imide. prepchem.com

General methods for synthesizing cyclic imides from dicarboxylic acids and amines are continuously being developed, with a focus on sustainability and efficiency. One approach utilizes Niobium(V) oxide (Nb2O5) as a reusable and base-tolerant heterogeneous Lewis acid catalyst for the direct condensation reaction. nih.gov This method is effective for producing industrially important imides. Another strategy involves reacting a dicarboxylic acid anhydride with urea (B33335) or its derivatives. google.com These synthetic routes are crucial for accessing compounds with potential therapeutic applications, including sedative, anti-inflammatory, and cytostatic activities. google.com

Amides

The amide bond is a cornerstone of organic and medicinal chemistry, with over 25% of pharmaceuticals containing this functional group. researchgate.netnih.gov Diamides derived from cyclobutane dicarboxylic acids have been investigated for their biological activity. A study on a series of diamides of cyclobutane-1,1-dicarboxylic acid revealed that these compounds exhibited general depressant and analgesic activity. nih.gov The synthesis of amides from dicarboxylic acids typically involves coupling with amines. nih.gov While challenging due to the formation of water, which can inhibit catalytic activity, methods using water- and base-tolerant Lewis acid catalysts like Nb2O5 have proven effective for the direct synthesis of diamides. nih.gov The rigid cyclobutane scaffold in these molecules can precisely orient the amide functionalities, which is a key aspect in designing molecules that interact with biological targets.

Table 2: Synthesis and Applications of Anhydride, Imide, and Amide Derivatives

| Derivative Type | Starting Material | Synthetic Method | Key Features/Applications | Reference(s) |

|---|---|---|---|---|

| Anhydride | 1-Methyl-cyclobutane-1,2-dicarboxylic acid | Dehydration | Reactive intermediate for imide synthesis | prepchem.com |

| Imide | 1-Methyl-cyclobutane-1,2-dicarboxylic acid anhydride | Reaction with amine, then cyclization | Precursor to potentially bioactive compounds | prepchem.com |

| Imide | Dicarboxylic acids/anhydrides | Catalytic condensation with amines (e.g., using Nb2O5) | Sustainable synthesis of pharmaceuticals | nih.gov |

| Diamide | Cyclobutane-1,1-dicarboxylic acid | Not specified | CNS depressant and analgesic activity | nih.gov |

| Diamide | Dicarboxylic acids | Direct condensation with amines (e.g., using Nb2O5) | Synthesis of potential anticancer agents | nih.gov |

Cyclobutane Monocarboxylic Acid Derivatives

Cyclobutane monocarboxylic acids and their derivatives are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. georganics.sk The cyclobutane moiety imparts a degree of conformational rigidity that can be advantageous for molecular recognition by biological targets.

Cyclobutanecarboxylic acid itself is a key reagent for preparing various monosubstituted cyclobutane derivatives. georganics.sk It can be prepared through methods like the decarboxylation of 1,1-cyclobutanedicarboxylic acid. wikipedia.org Research has shown that derivatives such as cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid can be synthesized via Grignard reactions on 3-oxocyclobutane-1-carboxylic acid. These hydroxy acids can then be converted to a variety of amides through standard coupling reactions, expanding the library of small molecules for drug discovery. calstate.edu

3-Methylcyclobutane-1-carboxylic acid is a reactant used in the preparation of alternating copolymers through ring-opening metathesis polymerization (ROMP). chemicalbook.com This demonstrates the utility of these simple derivatives in materials science.

Furthermore, amino-functionalized derivatives have garnered significant attention. 1-Amino-cyclobutane carboxylic acid hydrochloride is a versatile building block, particularly in the development of peptide-based therapeutics and novel pharmaceuticals targeting neurological disorders. chemimpex.com Its unique structure is also valuable in asymmetric synthesis. chemimpex.com Chiral spirocyclic cyclodipeptides derived from 1-amino-1-cyclobutane carboxylic acid have been synthesized and evaluated for their antiproliferative activity, although they were found to be less active than their cyclopentane (B165970) counterparts. researchgate.net

Table 3: Research Applications of Cyclobutane Monocarboxylic Acid Derivatives

| Derivative | Research Area | Specific Application | Reference(s) |

|---|---|---|---|

| 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid amides | Drug Discovery | Synthesis of small-molecule libraries | calstate.edu |

| 3-Methylcyclobutane-1-carboxylic acid | Polymer Chemistry | Monomer for ring-opening metathesis polymerization (ROMP) | chemicalbook.com |

| 1-Amino-cyclobutane carboxylic acid hydrochloride | Medicinal Chemistry | Building block for pharmaceuticals and peptide-based therapeutics | chemimpex.com |

Cyclobutene (B1205218) and Cyclopropane (B1198618) Dicarboxylic Acid Analogues

Structural analogues of this compound, such as those based on cyclobutene and cyclopropane rings, are of significant interest in organic synthesis and medicinal chemistry. These smaller, more strained ring systems offer distinct stereochemical and electronic properties.

Cyclobutene Dicarboxylic Acid Analogues

Cyclobut-1-ene-1,2-dicarboxylic acid is a notable analogue whose reactivity has been explored in cycloaddition reactions. A study on its Diels-Alder reaction with cyclopentadiene (B3395910) revealed an exceptional preference for the endo-stereoisomer. rsc.org This stereoselectivity was attributed to the presence of an intramolecular hydrogen bond in the diacid, which influences the transition state of the reaction. This level of stereochemical control is highly valuable in the synthesis of complex polycyclic molecules. rsc.org

Cyclopropane Dicarboxylic Acid Analogues

Cyclopropane rings are featured in numerous natural products and pharmaceuticals. The asymmetric synthesis of cyclopropane carboxylic acid derivatives is an active area of research, aimed at creating molecules with specific biological activities. For example, derivatives have been synthesized as potential agonists or antagonists of GABA receptors. researchgate.net The key steps in such syntheses often involve asymmetric cyclopropanation reactions to establish the desired stereochemistry. researchgate.net

Highly diastereoselective methods have been developed for synthesizing trans-cyclopropane-1,2-dicarboxylic acid derivatives using chiral auxiliaries. bjmu.edu.cn Furthermore, Co(II)-based metalloradical catalysis has been employed for the asymmetric radical cyclopropanation of alkenes, providing a general route to valuable chiral heteroaryl cyclopropanes. nih.gov These advanced synthetic strategies enable the construction of complex and stereochemically rich cyclopropane structures that are difficult to access through other means. The development of novel methods for the asymmetric synthesis of chiral cyclopropane carboxaldehydes further expands the synthetic toolbox for these important building blocks. rsc.org

Table 4: Research Highlights of Cyclobutene and Cyclopropane Analogues

| Analogue Class | Specific Compound/Derivative | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cyclobutene | Cyclobut-1-ene-1,2-dicarboxylic acid | Diels-Alder Reaction | Exceptional endo-stereoselectivity due to intramolecular hydrogen bonding. | rsc.org |

| Cyclopropane | Cyclopropanecarboxylic acid derivative | Asymmetric Synthesis | Potential agonist/antagonist of GABA receptors. | researchgate.net |

| Cyclopropane | trans-Cyclopropane-1,2-dicarboxylic acid derivatives | Diastereoselective Synthesis | Use of chiral auxiliaries to control stereochemistry. | bjmu.edu.cn |

| Cyclopropane | Chiral heteroaryl cyclopropanes | Asymmetric Radical Cyclopropanation | Efficient synthesis using Co(II)-based metalloradical catalysis. | nih.gov |

Functionalized Cyclobutane Scaffolds Incorporating the Dicarboxylic Acid Moiety

The cyclobutane dicarboxylic acid framework serves as a robust scaffold for the construction of more complex, functionalized molecules with applications ranging from materials science to medicinal chemistry. The rigid nature of the cyclobutane ring allows it to act as a predictable building block for creating larger, well-defined architectures. researchgate.net

In materials science, cyclobutane-1,3-diacid (CBDA) has been identified as a valuable semi-rigid building block for polymers. nih.govresearchgate.net For instance, α-truxillic acid, a substituted cyclobutane-1,3-dicarboxylic acid, can be readily synthesized and used to produce a series of polyesters (poly-α-truxillates) with good thermal, chemical, and photochemical stability, comparable to PET. nih.gov The incorporation of the cyclobutane ring into the polymer backbone imparts unique properties, as seen in the commercial polymer Tritan™, which uses a substituted cyclobutane to create a durable, BPA-free plastic. researchgate.net

The dicarboxylic acid moiety is also central to the design of metal-organic frameworks (MOFs). Spiro[3.3]heptane-2,6-dicarboxylic acid, a ligand containing two cyclobutane rings sharing a single carbon atom, has been used to synthesize a series of MOFs. acs.org This spiro-expansion strategy allows for the systematic tuning of pore size and properties for applications in gas storage and separation. acs.org

In medicinal chemistry, functionalization of the cyclobutane ring itself, while retaining the dicarboxylic acid groups (or their precursors), is a key strategy. The synthesis of diastereopure cis- and trans-isomeric 2- and 3-fluorocyclobutanecarboxylic acids has been achieved. researchgate.net The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), which are critical parameters in drug design. researchgate.net These functionalized building blocks provide access to new design options for creating novel bioactive small molecules. researchgate.net

Table 5: Applications of Functionalized Cyclobutane Dicarboxylic Acid Scaffolds

| Scaffold Type | Example Compound | Field of Application | Specific Use/Property | Reference(s) |

|---|---|---|---|---|

| Semi-rigid Polymer Building Block | α-Truxillic acid (a cyclobutane-1,3-diacid) | Polymer Chemistry | Synthesis of stable polyesters (poly-α-truxillates) as PET alternatives. | nih.gov |

| Spirocyclic Ligand | Spiro[3.3]heptane-2,6-dicarboxylic acid | Materials Science (MOFs) | Design of pore-space-partitioned metal-organic frameworks for gas separation. | acs.org |

| Fluorinated Building Block | 2- and 3-Fluorocyclobutanecarboxylic acids | Medicinal Chemistry | Synthesis of bioactive small molecules with modified physicochemical properties. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides the initial and most fundamental structural information for 3-methylcyclobutane-1,2-dicarboxylic acid. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR are dictated by the molecule's symmetry and the electronic environment of the protons and carbons. Due to the presence of multiple stereocenters, the spectra can be complex and will differ significantly between stereoisomers (e.g., cis vs. trans configurations of the carboxylic acid groups relative to each other and to the methyl group).

Expected ¹H NMR Spectral Data: The proton spectrum would feature distinct signals for the carboxylic acid protons, the protons on the cyclobutane (B1203170) ring (methine and methylene), and the methyl group protons. The carboxylic acid protons are expected to appear as a broad singlet far downfield (typically δ 10-13 ppm). The ring protons will exhibit complex splitting patterns due to coupling with each other.

Expected ¹³C NMR Spectral Data: The carbon spectrum will show signals for the carbonyl carbons of the acid groups, the carbons of the cyclobutane ring, and the methyl carbon. The carbonyl carbons are typically found in the δ 170-185 ppm region. The chemical shifts of the ring carbons provide insight into the substitution pattern and stereochemistry.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 | Chemical shift is concentration and solvent dependent. |

| Ring CH (adjacent to COOH) | 2.8 - 3.5 (m) | 40 - 55 | Exact shift and multiplicity depend on stereochemistry. |

| Ring CH (with CH₃) | 2.0 - 2.8 (m) | 30 - 45 | Complex multiplet due to coupling with adjacent protons. |

| Ring CH₂ | 1.8 - 2.5 (m) | 25 - 40 | May appear as non-equivalent protons, leading to complex patterns. |

| -CH₃ | 0.9 - 1.3 (d) | 15 - 25 | Appears as a doublet due to coupling with the adjacent methine proton. |

Note: The values presented are estimates based on analogous structures like trans-cyclobutane-1,2-dicarboxylic acid and general NMR principles; actual experimental values may vary. chemicalbook.comchemicalbook.com

To unravel the complex, often overlapping signals in the 1D NMR spectra and to confirm the atomic connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting all the adjacent protons on the cyclobutane ring, establishing the ring's proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

|---|---|---|---|

| COSY | H1 ↔ H4, H2 ↔ H3 | - | Confirms adjacent protons on the cyclobutane ring. |

| HMQC/HSQC | CH₃ ↔ C(CH₃) | - | Connects each proton to its directly bonded carbon. |

| HMBC | CH₃ | Ring C3, Ring C2, Ring C4 | Confirms position of the methyl group. |

| HMBC | Ring H1, Ring H2 | -COOH | Confirms position of the carboxylic acid groups. |

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations. Variable Temperature (VT) NMR is a powerful tool for studying these conformational dynamics. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At high temperatures, the interconversion between conformers may be rapid on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, this interconversion slows down. If the energy barrier is high enough, the exchange rate can become slow enough that separate signals for each distinct conformer are observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational change. semanticscholar.org For this compound, VT-NMR could provide valuable data on the energy barriers of ring-puckering and the relative stability of different stereoisomer conformations. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

For this compound, the most prominent features in the IR spectrum would be related to the carboxylic acid groups. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the methyl and cyclobutane ring protons would appear just below 3000 cm⁻¹.

Raman spectroscopy would also detect these groups, but with different relative intensities. The C=O stretch is typically strong in the IR spectrum, while C-C bond vibrations within the ring might be more prominent in the Raman spectrum. rsc.org

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (very broad) | Weak |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 (strong) | Moderate to Strong |

| C-O | Stretching | 1210 - 1320 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₇H₁₀O₄, which corresponds to a monoisotopic mass of approximately 158.058 Da. uni.lu In high-resolution mass spectrometry (HRMS), this mass can be measured with high precision, which helps to confirm the elemental composition.

Under electron ionization (EI), the molecular ion ([M]⁺) may be observed, followed by fragmentation. Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O, M-18), the loss of a carboxyl group (COOH, M-45), and the loss of carbon dioxide (CO₂, M-44). Softer ionization techniques like electrospray ionization (ESI) are more likely to show the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. uni.lu

| Species | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M-H]⁻ | C₇H₉O₄⁻ | 157.051 | ESI (-) |

| [M]⁺ | C₇H₁₀O₄⁺ | 158.058 | EI / ESI (+) |

| [M+H]⁺ | C₇H₁₁O₄⁺ | 159.065 | ESI (+) |

| [M+Na]⁺ | C₇H₁₀O₄Na⁺ | 181.047 | ESI (+) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular structure.

The analysis would yield exact bond lengths, bond angles, and torsion angles. This would definitively establish the relative stereochemistry of the three substituents on the cyclobutane ring. Furthermore, it would reveal the conformation of the cyclobutane ring (i.e., the degree of puckering) in the solid state. X-ray crystallography also elucidates the packing of molecules in the crystal lattice, showing intermolecular interactions. For this molecule, extensive intermolecular hydrogen bonding between the carboxylic acid groups is expected, likely forming dimers or extended polymeric chains, which dictates the macroscopic properties of the solid. rsc.orgst-andrews.ac.uk

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation and identification of volatile and thermally stable compounds. For a dicarboxylic acid like this compound, which is non-volatile, a derivatization step is essential prior to analysis. This process converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) derivatives.

Derivatization: A common approach involves esterification, for example, using BF3/alcohol reagent, or silylation with reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). Silylation is often preferred for low molecular weight dicarboxylic acids as it can provide lower detection limits and satisfactory reproducibility.

Separation: The derivatized isomers of this compound would then be separated on a GC column. The choice of the stationary phase of the column is critical for achieving separation of the closely related isomers.

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the compound and its fragments, which allows for definitive identification.

The successful application of GC-MS would enable both the assessment of the compound's purity by detecting any impurities and the separation and quantification of its different isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the separation of a wide range of compounds, including those that are non-volatile or thermally unstable, without the need for derivatization.

Separation Modes: For a compound like this compound, reverse-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of the isomers would be based on their differential partitioning between the two phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile, can be optimized to achieve the desired separation.

Detection: Detection of the separated isomers can be achieved using various detectors. While dicarboxylic acids may have weak UV chromophores, derivatization with a UV-absorbing or fluorescent tag can enhance detection sensitivity.

The following table outlines a hypothetical comparison of these techniques for the analysis of this compound, based on general principles observed for similar compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Derivatization | Typically required (e.g., esterification, silylation) | Not always necessary, but can be used to improve detection |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Typical Stationary Phase | Various, selected based on polarity of derivatives | C18, C8 (for reverse-phase) |

| Typical Mobile Phase | Inert gas (e.g., Helium) | Mixture of solvents (e.g., water, acetonitrile) |

| Detection | Mass Spectrometry (provides structural information) | UV-Vis, Fluorescence, Mass Spectrometry |

| Advantages | High resolution, sensitive, provides structural information for identification | Versatile, applicable to non-volatile compounds, no derivatization needed for separation |

| Disadvantages | Requires derivatization for non-volatile compounds, potential for thermal degradation | Lower resolution than GC for some applications, detection can be less sensitive without derivatization |

Isomer Separation

Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers (cis/trans isomers and enantiomers). The separation of these isomers is crucial for understanding the compound's properties and for applications where a specific isomer is required.

Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) can be employed in both GC and HPLC. These stationary phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation.

Theoretical and Computational Studies of 3 Methylcyclobutane 1,2 Dicarboxylic Acid

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical bonding and electronic structure. Computational methods, particularly density functional theory (DFT), are widely used to calculate the shapes, energies, and occupancies of molecular orbitals. dergipark.org.tr Such calculations for 3-methylcyclobutane-1,2-dicarboxylic acid reveal the distribution of electrons within the molecule, which is crucial for predicting its chemical reactivity and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance in chemical reactivity. youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid groups, reflecting their high electron density and potential for nucleophilic attack. Conversely, the LUMO is likely to be distributed across the carbonyl carbons and the acidic protons, indicating these as potential sites for electrophilic attack. The HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, influencing the molecule's electronic absorption spectrum and its propensity to participate in chemical reactions. A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are hypothetical and serve as an illustration of typical results from DFT calculations.

Quantum chemical calculations can generate detailed maps of electron density, providing a visual representation of the electronic distribution within the this compound molecule. These maps highlight regions of high and low electron density, which are correlated with chemical reactivity. For instance, the oxygen atoms of the carboxyl groups are expected to show high electron density, making them susceptible to electrophilic attack.

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of the chemical bonds. researchgate.net This analysis can reveal the degree of covalent and ionic character in the bonds and identify bond critical points, which are indicative of the bond strength and stability. In the cyclobutane (B1203170) ring, the C-C bonds will exhibit a degree of strain, which can be quantified through the electron density distribution.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a reaction, it is possible to identify the minimum energy pathway from reactants to products. This includes the characterization of transition states, which are the high-energy intermediates that represent the bottleneck of a reaction.

For this compound, such modeling could be applied to study reactions such as esterification, decarboxylation, or ring-opening reactions. The calculated activation energies, derived from the energy difference between the reactants and the transition state, can provide quantitative predictions of reaction rates. Furthermore, the geometry of the transition state can offer insights into the stereochemical outcome of a reaction.

Conformational Energy Calculations and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static but rather exists as an ensemble of different conformations. libretexts.org Conformational analysis of this compound involves calculating the relative energies of its various spatial arrangements, which arise from rotation around single bonds and puckering of the cyclobutane ring. chemistrysteps.com

By mapping the potential energy surface, computational methods can identify the most stable conformations (energy minima) and the energy barriers between them. nih.gov For this compound, the relative orientations of the methyl and carboxylic acid groups will significantly influence the conformational energies due to steric and electronic interactions. The puckered nature of the cyclobutane ring also contributes to a complex conformational landscape.

Table 2: Hypothetical Relative Conformational Energies for this compound

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-Equatorial (trans) | 0.00 |

| Equatorial-Axial (trans) | 1.5 |

| Axial-Axial (trans) | 3.2 |

| Equatorial-Equatorial (cis) | 0.8 |

| Equatorial-Axial (cis) | 2.1 |

Note: These values are hypothetical and for illustrative purposes.

Spectroscopic Parameter Prediction through Computational Chemistry

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov For this compound, these predictions can be invaluable for structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are based on the calculated electronic environment of each nucleus and are highly sensitive to the molecular conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, corresponding to the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic C=O and O-H stretches of the carboxylic acid groups.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the ultraviolet-visible spectrum. This is directly related to the HOMO-LUMO gap, with a smaller gap corresponding to absorption at longer wavelengths.

These computational predictions serve as a powerful complement to experimental spectroscopic techniques, providing a deeper understanding of the structure and properties of this compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Organic Synthesis

3-Methylcyclobutane-1,2-dicarboxylic acid serves as a versatile building block in organic synthesis, providing a rigid scaffold for the construction of more complex molecules. The presence of two carboxylic acid groups allows for a variety of chemical transformations, enabling its incorporation into a wide range of molecular frameworks. The stereochemistry of the substituents on the cyclobutane (B1203170) ring can be controlled to afford specific isomers, which is crucial for applications in areas such as medicinal chemistry and catalysis.

The cyclobutane moiety can be functionalized through various reactions, including ring-opening metathesis polymerization (ROMP) of related cyclobutene (B1205218) derivatives, to produce alternating copolymers. lookchem.comchemicalbook.comchemicalbook.com While these examples often utilize monofunctionalized cyclobutanes, the dicarboxylic acid nature of the target compound opens up possibilities for creating cross-linked or more complex polymer structures. The synthesis of various cyclobutane-containing compounds has been explored, highlighting the utility of these scaffolds in creating novel molecular entities. mdpi.comorgsyn.orgokstate.edu

Table 1: Representative Synthetic Transformations of Cyclobutane Dicarboxylic Acids

| Reaction Type | Reagents and Conditions | Product Type | Potential Application of Product |

| Esterification | Alcohol, Acid Catalyst | Diester | Intermediate for polymer synthesis, plasticizers |